molecular formula C9H17N3O B13305160 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13305160
M. Wt: 183.25 g/mol
InChI Key: KFVGKRSJSOIDMA-UHFFFAOYSA-N
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Description

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 2-methoxypropyl substituent at the N1 position and methyl groups at the C3 and C5 positions. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile pharmacological properties and structural tunability.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2-methoxypropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-6(13-4)5-12-8(3)9(10)7(2)11-12/h6H,5,10H2,1-4H3

InChI Key

KFVGKRSJSOIDMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)OC)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (Target) 2-Methoxypropyl C9H17N3O ~211.28 (estimated) Branched aliphatic chain with methoxy oxygen; moderate polarity.
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine Methoxymethyl C7H13N3O 155.20 Shorter methoxy-substituted chain; higher polarity due to proximity of oxygen .
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride Propyl (salt form) C14H18ClN3O 267.76 Simple alkyl chain; dihydrochloride salt increases molecular weight and solubility .
1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine 2-Chloro-4-fluorobenzyl C12H13ClFN3 242.11 Halogenated aromatic substituent; increased lipophilicity and steric bulk .
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Fluorobenzyl C12H14FN3 219.26 Electron-withdrawing fluorine enhances stability and potential bioactivity .
1-(2,4-Difluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine 2,4-Difluorophenoxymethyl C12H12F2N3O 262.24 Phenoxy group with fluorine substituents; enhanced π-π interactions .

Physicochemical Properties

  • Solubility : The 2-methoxypropyl group in the target compound likely improves water solubility compared to purely alkyl (e.g., propyl) or halogenated benzyl derivatives due to the ether oxygen’s polarity. However, halogenated benzyl compounds (e.g., Cl/F-substituted) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Stability : Halogenated derivatives (e.g., 2-chloro-4-fluorobenzyl) may show greater metabolic stability compared to aliphatic substituents due to reduced susceptibility to oxidative degradation .

Biological Activity

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is C9H17N3OC_9H_{17}N_3O with a molecular weight of 183.25 g/mol. The structure includes a pyrazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC9H17N3OC_9H_{17}N_3O
Molecular Weight183.25 g/mol
CAS Number1564698-72-1

Anti-inflammatory Activity

Pyrazole derivatives have been widely studied for their anti-inflammatory properties. In particular, compounds similar to 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have reported that certain pyrazole derivatives can inhibit TNF-α by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole compounds exhibit antimicrobial effects against various bacterial strains. For example, derivatives have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing promising results with certain compounds demonstrating effective inhibition of bacterial growth . The presence of specific functional groups in the pyrazole ring is believed to enhance this activity.

Anticancer Potential

There is emerging evidence that pyrazole derivatives may possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, and evaluated their biological activities. The synthesized compounds were screened for anti-inflammatory effects and showed significant inhibition of TNF-α production in vitro .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that modifications to the methoxy group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups .

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